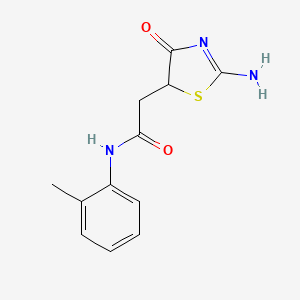
2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-o-tolyl-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-Imino-4-oxo-thiazolidin-5-yl)-N-o-tolyl-acetamide is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its potential pharmacological activities. Thiazolidinones are known for their anti-inflammatory and antioxidant properties, which make them valuable in medicinal chemistry for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the cyclocondensation of various substrates. For instance, a series of novel thiazolidinone compounds were synthesized using a microwave-assisted method, which involved the cyclocondensation of N-substituted benzylidene/methylene-2-(1,3-dioxoisoindolin-2-yl) acetohydrazide with mercapto succinic acid in the presence of anhydrous zinc chloride as a catalyst . This method is efficient and can be adapted to synthesize the compound by altering the starting materials and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by a core 1,3-thiazolidin-4-one ring. The presence of various substituents on this ring system can significantly influence the biological activity of these compounds. For example, the introduction of an acetamide group has been shown to yield compounds with notable anti-inflammatory and antioxidant activities . The specific molecular interactions and binding affinities of these compounds can be further explored through molecular docking studies, as has been done with human serum albumin (HSA) .
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The acylation reaction is one such reaction, where 2-amino-5-aryl-1,3,4-oxadiazoles and related compounds are acylated with 2-(2,4-dioxothiazolidine-5-ylidene)acetyl chloride to yield novel thiazolidinone derivatives . These reactions are crucial for the functionalization of the thiazolidinone core and the introduction of pharmacophores that enhance biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, stability, and reactivity. The antioxidant activity of these compounds can be assessed in vitro using assays such as DPPH radical scavenging, where compounds with high radical scavenging abilities indicate strong antioxidant properties . The anti-inflammatory activity can be evaluated using in vitro and in vivo models, such as protein denaturation and rat paw edema assays .
Aplicaciones Científicas De Investigación
Antifibrotic and Anticancer Activity
Amino(imino)thiazolidinone derivatives have been synthesized through a three-component reaction, and their structures were confirmed by X-ray analysis. These compounds have demonstrated significant antifibrotic activity, similar to that of Pirfenidone, and did not scavenge superoxide radicals. Their potential as antifibrotic agents has been further confirmed using the xCelligence system. However, it was observed that compounds which reduced the viability of fibroblasts did not exhibit anticancer effects, indicating a selective action towards fibrotic cells over cancer cells (Kaminskyy et al., 2016).
Fungicidal Activity
Derivatives of 2-iminothiazolidin-4-ones have been synthesized and assessed for their fungicidal properties against agricultural fungi. The compounds showed promising results, with certain derivatives exhibiting higher fungicidal effects than others. This study underscores the potential of 2-iminothiazolidin-4-ones derivatives in agricultural applications, especially as fungicidal agents (Liu, Lieberzeit, & Anthonsen, 2000).
Antibacterial and Antifungal Agents
Compounds belonging to the series 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-[4-oxo-2-(substituted)phenyl-1,3-thiazolidin-3-yl]acetamide were synthesized and evaluated for their in-vitro antibacterial and antifungal activities. Certain compounds in this series were identified as active against various bacterial and fungal strains, highlighting their potential in addressing microbial infections (Kumar et al., 2012).
Anticonvulsant Properties
Thiazole-bearing hybrids based on 2-imino-4-thiazolidinone have been synthesized and evaluated for their anticonvulsant properties. The structural design of these compounds was influenced by similarities to known anticonvulsants and compliance with structural requirements for new anticonvulsant agents. Some of the synthesized compounds demonstrated excellent anticonvulsant activity in models, providing a foundation for further exploration of thiazole-thiazolidinones as potential anticonvulsant agents (Mishchenko et al., 2020).
Propiedades
IUPAC Name |
2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7-4-2-3-5-8(7)14-10(16)6-9-11(17)15-12(13)18-9/h2-5,9H,6H2,1H3,(H,14,16)(H2,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQAFMCGNQFMKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

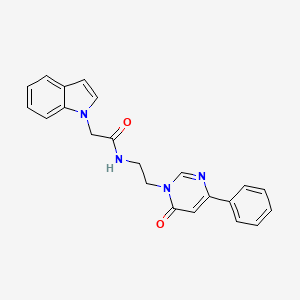
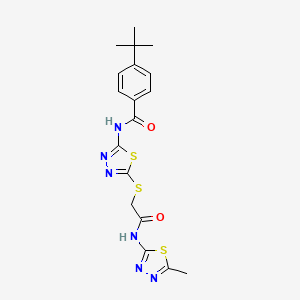
![1-[1-(2-Bromo-4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B2507115.png)
![3-(3,4-dimethylphenyl)-4-oxo-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}-3,4-dihydro-1-phthalazinecarbohydrazide](/img/structure/B2507117.png)
![Methyl 4-((2-(diethylamino)ethyl)(4-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2507119.png)


![2-[2-[2-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B2507122.png)
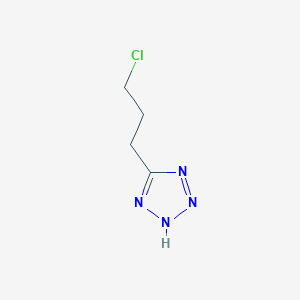
![2-chloro-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2507126.png)
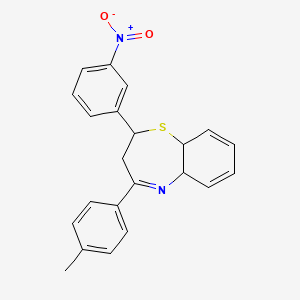

![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2507133.png)
